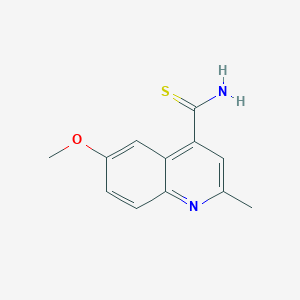

6-Methoxy-2-methylquinoline-4-carbothioamide

Description

6-Methoxy-2-methylquinoline-4-carbothioamide is a quinoline derivative featuring a methoxy group at position 6, a methyl group at position 2, and a carbothioamide (-C(S)NH₂) functional group at position 3.

Properties

CAS No. |

62078-02-8 |

|---|---|

Molecular Formula |

C12H12N2OS |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

6-methoxy-2-methylquinoline-4-carbothioamide |

InChI |

InChI=1S/C12H12N2OS/c1-7-5-10(12(13)16)9-6-8(15-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,16) |

InChI Key |

HNOXEUCLCCUBGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-4-carbothioamide typically involves the reaction of 6-methoxy-2-methylquinoline with a suitable thiocarbamoylating agent. One common method is the reaction of 6-methoxy-2-methylquinoline with thiocarbonyldiimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-4-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies indicate that quinoline derivatives, including 6-Methoxy-2-methylquinoline-4-carbothioamide, exhibit significant anticancer properties. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline could inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells, thereby enhancing the efficacy of existing chemotherapeutics . The specific compound this compound has shown promise in reducing cell viability in resistant cancer cell lines.

1.2 Antimicrobial Properties

Quinoline compounds are well-documented for their antibacterial and antifungal activities. The incorporation of a carbothioamide moiety into the quinoline structure may enhance its interaction with microbial targets, potentially leading to new antimicrobial agents . Research has indicated that quinoline derivatives can act against various pathogens, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Biological Applications

2.1 Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focal point of research. Quinoline derivatives have been shown to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and obesity . The compound's mechanism of action may involve binding to active sites or altering enzyme conformation.

2.2 Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. The presence of methoxy and carbothioamide groups in this compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases . This activity is crucial as oxidative stress is implicated in various chronic diseases, including cancer and neurodegenerative disorders.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. Traditional methods include the condensation of appropriate precursors under controlled conditions, often utilizing catalysts to enhance reaction efficiency .

Synthesis Pathway Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Synthesis of 6-Methoxy-2-methylquinoline | Variable |

| 2 | Formation of carbothioamide from thioketone | Variable |

| 3 | Purification via recrystallization or chromatography | High |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the compound's cytotoxic effects on multidrug-resistant gastric carcinoma cells, demonstrating a marked reduction in cell viability compared to untreated controls . This finding underscores its potential as a lead compound in developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In vitro tests against bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria . This suggests a viable pathway for further development into therapeutic agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbothioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The carbothioamide group distinguishes this compound from related quinoline derivatives. Key comparisons include:

6-Methoxy-2-methylquinoline-4-carboxylic Acid

- Structure : Carboxylic acid (-COOH) at position 4.

- Properties : Molecular weight 217.22 g/mol, predicted boiling point 382.1°C, and density 1.280 g/cm³ [8]2.

- Applications : Used in pharmaceutical research, likely as a precursor for ester or amide derivatives.

- Comparison : The carboxylic acid group confers higher polarity and water solubility compared to the carbothioamide, which may reduce membrane permeability.

6-Methoxy-2-methyl-4-quinolinamine

- Structure : Amine (-NH₂) at position 4.

- Properties : Molecular weight 188.23 g/mol.

- Comparison : The amine group enhances nucleophilicity, making it reactive in coupling reactions. However, the carbothioamide’s sulfur atom may improve binding to metal ions or enzyme active sites [3]3.

Methyl 6-Methoxy-2-arylquinoline-4-carboxylate

- Structure : Carboxylate ester (-COOCH₃) at position 4, with variable aryl groups at position 2.

- Synthesis : Prepared via refluxing carboxylic acid derivatives with methyl iodide and potassium carbonate [1]4.

- Biological Activity : Demonstrated P-gp inhibitory activity in studies, suggesting ester derivatives are pharmacologically active [1]5.

- Comparison : The carbothioamide’s sulfur atom may enhance lipophilicity and P-gp binding affinity compared to esters.

Structural and Physical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|---|

| 6-Methoxy-2-methylquinoline-4-carbothioamide | 6-OCH₃, 2-CH₃, 4-CS-NH₂ | C₁₂H₁₂N₂OS | 232.30* | Carbothioamide | Potential P-gp inhibition |

| 6-Methoxy-2-methylquinoline-4-carboxylic acid | 6-OCH₃, 2-CH₃, 4-COOH | C₁₂H₁₁NO₃ | 217.22 | Carboxylic acid | Pharmaceutical research |

| 6-Methoxy-2-methyl-4-quinolinamine | 6-OCH₃, 2-CH₃, 4-NH₂ | C₁₁H₁₂N₂O | 188.23 | Amine | Synthetic intermediate |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 6-OCH₃, 2-Ph, 4-COOCH₃ | C₁₈H₁₅NO₃ | 293.32 | Carboxylate ester | P-gp inhibitor [1]6 |

*Estimated based on structural similarity.

Biological Activity

6-Methoxy-2-methylquinoline-4-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O1S1

- Molecular Weight : 220.29 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

- Inhibition of P-glycoprotein (P-gp) : This compound has been studied for its role as a P-gp inhibitor, which is crucial in overcoming multidrug resistance in cancer therapies. P-glycoprotein effluxes drugs out of cells, leading to reduced drug efficacy. In vitro studies demonstrated that certain derivatives of quinoline compounds, including those related to this compound, significantly inhibited P-gp activity, enhancing the cytotoxic effects against resistant cancer cell lines .

Anticancer Activity

Research indicates that this compound and its derivatives possess notable anticancer properties. A study evaluated its cytotoxic effects against various human cancer cell lines, including multidrug-resistant strains. The findings revealed:

- Cytotoxicity : The compound exhibited low to moderate toxicity levels in MTT assays against gastric carcinoma cell lines, suggesting a potential therapeutic application in treating resistant cancers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. The following effects were noted:

- Cholinesterase Inhibition : In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase activity, which is significant for Alzheimer's treatment. One derivative demonstrated an IC50 value of 0.12 μM, indicating a higher potency compared to standard drugs like galantamine .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-methylquinoline-4-carbothioamide, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis of quinoline-4-carbothioamide derivatives typically involves condensation and cyclization reactions. A plausible route for this compound could adapt the Pfitzinger reaction (used for analogous quinoline-4-carboxylic acids), where isatin derivatives react with ketones in alkaline media . Modifications include substituting the ketone with a methyl group and introducing a thioamide moiety. Key reaction parameters include:

- Catalyst : Sodium acetate or triethylamine for base-catalyzed cyclization.

- Solvent : Ethanol or DMF under reflux conditions.

- Post-reduction : Conversion of intermediate carboxylic acids to thioamides using Lawesson’s reagent or PS.

Q. Critical Conditions :

- Temperature control (80–100°C) to avoid side reactions.

- Purification via column chromatography to isolate the thioamide product.

Q. How can the structure of this compound be validated using spectroscopic and analytical methods?

Methodological Answer: Structural characterization should integrate:

- NMR Spectroscopy :

- H-NMR : Peaks at δ 2.6–3.0 ppm (methyl group), δ 3.8–4.0 ppm (methoxy), and δ 8.0–8.5 ppm (quinoline aromatic protons) .

- C-NMR : Signals at ~165 ppm (C=S) and ~55 ppm (OCH).

- IR Spectroscopy : Bands at 1250–1300 cm (C=S stretch) and 1680–1700 cm (C=O, if intermediates are present) .

- Elemental Analysis : Confirm C, H, N, and S percentages (e.g., theoretical molecular formula: CHNOS).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 248).

Q. What are the primary chemical reactions and functional group transformations relevant to this compound?

Methodological Answer: Key reactions include:

- Oxidation : The thioamide group (C=S) can oxidize to a carbonyl (C=O) using HO or KMnO.

- Nucleophilic Substitution : Methoxy groups at position 6 can undergo demethylation with BBr to form hydroxyl derivatives .

- Coordination Chemistry : The thioamide moiety may act as a ligand for metal ions (e.g., Cu, Fe) in catalytic studies.

Q. Reagents :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for quinoline-4-carbothioamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural Variability : Minor substitutions (e.g., methyl vs. aryl groups) alter binding affinity. For example, 2-methyl derivatives show higher lipophilicity, enhancing membrane permeability .

- Assay Conditions : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with controls like ciprofloxacin .

- Data Normalization : Express activity relative to known benchmarks (e.g., IC values for P-glycoprotein inhibition in cancer cell lines) .

Case Study : Inconsistent antioxidant results may stem from assay interference (e.g., thioamides reacting with DPPH radicals). Validate via orthogonal assays like FRAP or ABTS .

Q. What experimental design strategies optimize the synthesis of this compound for scalable production?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.

- Continuous Flow Reactors : Improve yield and purity compared to batch synthesis (e.g., 80% yield in flow vs. 60% in batch) .

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.

Q. Scalability Challenges :

- Intermediate Stability : Thioamides are moisture-sensitive; use inert atmospheres (N/Ar).

- Purification : Employ recrystallization (ethanol/water) or automated flash chromatography.

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Core Modifications :

- Position 2 : Replace methyl with bulkier groups (e.g., isopropyl) to improve hydrophobic interactions .

- Position 4 : Introduce electron-withdrawing groups (e.g., Cl, CF) to enhance electrophilicity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like P-glycoprotein .

- Pharmacophore Mapping : Identify critical moieties (e.g., methoxy for H-bonding, thioamide for metal chelation).

Q. What analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (>98% purity threshold).

- Accelerated Stability Testing :

- Temperature : 40°C/75% RH for 6 months.

- Light Exposure : UV-vis spectroscopy to monitor photodegradation.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermal stability).

Q. Stability Data :

- pH Sensitivity : Stable in pH 5–7; degrades in strongly acidic/basic conditions.

- Oxidative Stability : Susceptible to peroxide-induced degradation; add antioxidants (BHT) for long-term storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.